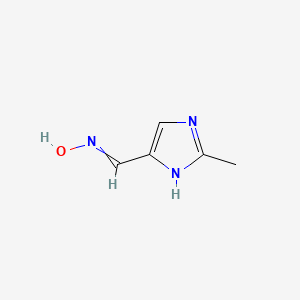

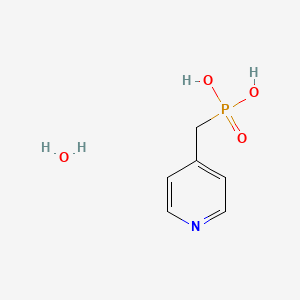

![molecular formula C8H7ClF3N3O B1417806 8-chloro-2-(trifluoromethyl)-3,4-dihydro-1H-pyrimido[1,2-a]pyrimidin-6(2H)-one CAS No. 1260585-12-3](/img/structure/B1417806.png)

8-chloro-2-(trifluoromethyl)-3,4-dihydro-1H-pyrimido[1,2-a]pyrimidin-6(2H)-one

Overview

Description

Pyrimidinamine derivatives, which might be structurally similar to the compound you mentioned, are considered promising agricultural compounds due to their outstanding activity and unique mode of action . They act as mitochondrial complex I electron transport inhibitors .

Synthesis Analysis

In a study, a series of pyrimidinamine derivatives were designed and synthesized using pyrimidifen as a template according to the bioisosterism . The new compounds showed excellent fungicidal activity .Molecular Structure Analysis

The molecular structure of such compounds is typically characterized by the presence of a pyrimidine moiety, which is a heterocyclic aromatic ring similar to pyridine and benzene .Chemical Reactions Analysis

Pyrimidinamine derivatives are often synthesized through various chemical reactions involving pyrimidifen . The exact reactions would depend on the specific structure of the compound.Physical And Chemical Properties Analysis

The physical and chemical properties of such compounds would depend on their specific structure. For instance, 2-(TRIFLUOROMETHYL)PYRIMIDIN-5-AMINE is used in the preparation of heteroaryl compounds useful as Raf kinase inhibitors .Scientific Research Applications

Neuroprotective and Anti-neuroinflammatory Agents

Pyrimidine derivatives have been studied for their potential in treating neurodegenerative diseases. They exhibit promising neuroprotective and anti-neuroinflammatory properties, which are crucial in the management of conditions like Alzheimer’s disease, Parkinson’s disease, and traumatic brain injury . These compounds can inhibit the production of pro-inflammatory mediators like nitric oxide and tumor necrosis factor-alpha in human microglia cells, which play a significant role in neuroinflammation .

Fungicidal Activity in Agriculture

In the agricultural sector, pyrimidine derivatives are considered as potential fungicides due to their unique mode of action, which differs from other fungicides. They have shown excellent activity against various fungal pathogens, including those resistant to other treatments . For example, certain derivatives have been effective in controlling corn rust, a significant threat to crop yield .

Raf Kinase Inhibition for Cancer Therapy

Some pyrimidine derivatives are used in the synthesis of heteroaryl compounds that act as Raf kinase inhibitors . Raf kinase is an important target in cancer therapy as it plays a pivotal role in cell division and differentiation. Inhibitors of Raf kinase can potentially be used to treat various cancers by preventing the growth and proliferation of cancer cells .

Medicinal Chemistry Building Blocks

The structural versatility of pyrimidine derivatives makes them valuable building blocks in medicinal chemistry. They can be used to create focused libraries of small molecules for drug discovery . These libraries can lead to the identification of new therapeutic agents or precursors for various diseases.

Protodeboronation in Organic Synthesis

Pyrimidine derivatives can be involved in the protodeboronation of pinacol boronic esters, a key step in organic synthesis . This process is important for creating complex molecules and can be used in the formal total synthesis of various natural products and pharmaceuticals .

Herbicide Development

Pyrimidine derivatives have been used in the development of herbicides like saflufenacil, which is registered for preplant burndown and preemergence use in agronomic crops . These compounds can help manage weeds effectively, ensuring higher crop quality and yield .

Antimicrobial Potential

Research has indicated that certain pyrimidine derivatives possess antimicrobial properties . They can be developed into compounds that combat microbial infections, which is increasingly important in the face of rising antibiotic resistance .

Pharmaceutical Research

Pyrimidine derivatives are often explored in pharmaceutical research for their potential as therapeutic agents. Their chemical structure allows for a wide range of biological activities, making them candidates for the treatment of various health conditions .

Mechanism of Action

Future Directions

The future directions in the research and development of such compounds could involve the design and synthesis of new derivatives with improved activity and safety profiles . The potential of various derivatives of these skeletons to be used not only as drugs, but also as organoelectronic materials; fluorescent materials, etc. cannot be ignored .

properties

IUPAC Name |

2-chloro-8-(trifluoromethyl)-6,7,8,9-tetrahydropyrimido[1,2-a]pyrimidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClF3N3O/c9-5-3-6(16)15-2-1-4(8(10,11)12)13-7(15)14-5/h3-4H,1-2H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISPPUVAQWCTKNO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN2C(=O)C=C(N=C2NC1C(F)(F)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClF3N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Chloro-3-[(3,4,5-trimethoxy-benzylidene)-hydrazono]-1,3-dihydro-indol-2-one](/img/structure/B1417725.png)

![3-[4-(2-Trifluoromethylbenzyloxy)-pyridin-2-yl]-4H-[1,2,4]oxadiazol-5-one](/img/structure/B1417729.png)

![N-{2-[2,4-DI(Tert-butyl)phenoxy]ethyl}-4-isobutoxyaniline](/img/structure/B1417733.png)

![6-[(1-Methylpiperidin-4-yl)oxy]pyridin-3-amine](/img/structure/B1417734.png)

![tert-Butyl 4-(5-cyanobenzo[d]thiazol-2-yl)piperazine-1-carboxylate](/img/structure/B1417736.png)

![1-(3-chlorophenyl)-4-cyclopropyl-1,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-one](/img/structure/B1417746.png)